

# Spectroscopic and Technical Profile of OAPSA (2-Aminophenol-4-sulfonic acid)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-4-hydroxybenzenesulfonic acid

Cat. No.: B1211229

[Get Quote](#)

A Comprehensive Guide for Researchers and Drug Development Professionals

## Introduction

OAPSA, chemically known as 2-Aminophenol-4-sulfonic acid (CAS No. 98-37-3), is an important chemical intermediate.<sup>[1]</sup> This technical guide provides a detailed overview of its spectroscopic properties, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Information

Property	Value
Chemical Name	2-Aminophenol-4-sulfonic acid
Synonyms	OAPSA, 3-Amino-4-hydroxybenzenesulfonic acid, 2-Amino-1-phenol-4-sulfonic acid
CAS Number	98-37-3
Molecular Formula	C6H7NO4S
Molecular Weight	189.19 g/mol

## Spectroscopic Data

### Mass Spectrometry (MS)

Mass spectrometry of OAPSA reveals a characteristic fragmentation pattern. The molecular ion peak is observed at  $m/z$  189.[\[2\]](#)

Table 1: Mass Spectrometry Data for OAPSA[\[2\]](#)

$m/z$	Relative Intensity (%)
189.0	100.0
190.0	8.3
191.0	5.8
109.0	34.2
80.0	39.6
108.0	19.2
53.0	19.6
18.0	16.1
64.0	14.9
52.0	11.5

#### Experimental Protocol:

Detailed experimental conditions for the mass spectrometry of OAPSA are provided below:

- Ionization Mode: Electron Impact (EI)
- Source Temperature: 210 °C
- Sample Temperature: 260 °C
- Electron Energy: 75 eV[\[2\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While a full spectrum with peak assignments for OAPSA is not readily available in the public domain, the presence of characteristic functional groups can be predicted.

Expected Characteristic IR Absorption Bands for OAPSA:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
O-H stretch (phenol)	3200-3600 (broad)
N-H stretch (amine)	3300-3500
S=O stretch (sulfonic acid)	1340-1440 and 1150-1260
C=C stretch (aromatic)	1450-1600
C-N stretch	1250-1350
C-O stretch	1000-1260

Experimental Protocol:

A general procedure for obtaining an FT-IR spectrum of a solid sample like OAPSA is as follows:

- **Sample Preparation:** The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. While specific, fully assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for OAPSA are not widely published, the expected chemical shifts can be estimated based on the structure.

Expected  $^1\text{H}$  NMR Chemical Shifts for OAPSA (in a suitable deuterated solvent like  $\text{DMSO-d}_6$ ):

The aromatic protons would appear as a complex multiplet in the range of  $\delta$  6.5-8.0 ppm. The chemical shifts of the amine ( $-\text{NH}_2$ ) and hydroxyl ( $-\text{OH}$ ) protons would be broad and their positions would be dependent on the solvent and concentration.

Expected  $^{13}\text{C}$  NMR Chemical Shifts for OAPSA:

The aromatic carbons would resonate in the region of  $\delta$  110-160 ppm. The carbon bearing the hydroxyl group would be the most deshielded, followed by the carbons bearing the sulfonic acid and amino groups.

Experimental Protocol:

A general protocol for acquiring NMR spectra of a compound like OAPSA is as follows:

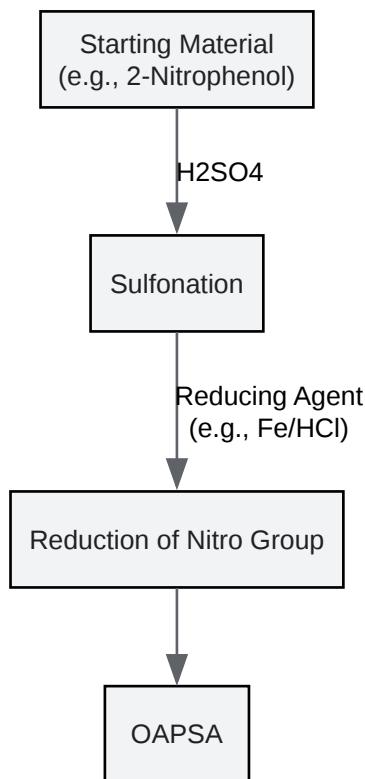
- **Sample Preparation:** A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{D}_2\text{O}$ ).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **Data Acquisition:** For  $^1\text{H}$  NMR, a standard pulse sequence is used. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

## Signaling Pathways and Experimental Workflows

Currently, there is no publicly available scientific literature that describes the involvement of OAPSA in any specific biological signaling pathways. As a chemical intermediate primarily used in the synthesis of dyes and other organic compounds, it is not expected to have a defined role in cellular signaling.

In the context of its synthesis, a general workflow can be described.

## General Synthesis Workflow for OAPSA



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of OAPSA.

## Conclusion

This technical guide provides a summary of the available spectroscopic data for OAPSA (2-Aminophenol-4-sulfonic acid). While a complete set of fully assigned spectra and detailed experimental protocols are not available in the public domain, the provided mass spectral data and predicted IR and NMR characteristics offer a valuable starting point for researchers. The lack of information regarding its involvement in signaling pathways is consistent with its primary role as a chemical intermediate. Further research and publication of detailed analytical data would be beneficial to the scientific community.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-AMINOPHENOL-4-SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 2-Aminophenol-4-sulfonic acid(98-37-3) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Technical Profile of OAPSA (2-Aminophenol-4-sulfonic acid)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211229#spectroscopic-data-nmr-ir-ms-of-oapsa]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)